Alkaline Ceramidase Selectivity: D-erythro-MAPP vs. Acid-Directed Inhibitors (B13, NOE) and Non-Selective Analogs
D-erythro-MAPP demonstrates >100-fold selectivity for alkaline ceramidase over acid ceramidase, a differentiation not achieved by B13 (D-NMAPPD) or N-oleoylethanolamine (NOE). D-erythro-MAPP inhibits alkaline ceramidase with an IC₅₀ of 1–5 µM, while its IC₅₀ for acid ceramidase exceeds 500 µM [1]. In contrast, B13 is a potent acid ceramidase inhibitor (IC₅₀ ~10 µM) and only reduces alkaline ceramidase activity at 500 µM [2]. NOE is a specific acid ceramidase inhibitor with an IC₅₀ of ~500 µM and negligible alkaline ceramidase activity . Ceranib-2, a nonlipid ceramidase inhibitor, shows IC₅₀ values of 7–28 µM across cell-based assays without clear subtype selectivity [3].
| Evidence Dimension | Enzyme Subtype Selectivity (IC₅₀) |
|---|---|
| Target Compound Data | Alkaline ceramidase: IC₅₀ = 1–5 µM; Acid ceramidase: IC₅₀ >500 µM |
| Comparator Or Baseline | B13 (D-NMAPPD): Acid ceramidase IC₅₀ ~10 µM; NOE: Acid ceramidase IC₅₀ ~500 µM; Ceranib-2: Cellular ceramidase IC₅₀ 7–28 µM |
| Quantified Difference | >100-fold selectivity for alkaline over acid ceramidase for D-erythro-MAPP; B13 and NOE lack alkaline-directed selectivity |
| Conditions | In vitro enzyme inhibition assays using purified/recombinant ceramidases; cellular ceramidase activity assays |
Why This Matters
Procurement of D-erythro-MAPP is essential when experimental design requires specific inhibition of alkaline ceramidase without confounding acid ceramidase blockade.
- [1] Bielawska A, et al. J Biol Chem. 1996;271(21):12646-54. View Source
- [2] Raisova M, et al. FEBS Lett. 2002;516(1-3):47-52. View Source
- [3] Kuş G, et al. Turk J Biol. 2018;42(3):259-265. View Source
